molecular formula C10H9NOS B6166933 (3-phenyl-1,2-thiazol-4-yl)methanol CAS No. 1823356-24-6

(3-phenyl-1,2-thiazol-4-yl)methanol

Cat. No. B6166933
CAS RN: 1823356-24-6
M. Wt: 191.2
InChI Key:
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Description

“(3-phenyl-1,2-thiazol-4-yl)methanol” is a compound that contains a thiazole ring. Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The empirical formula of this compound is C10H9NOS .


Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The SMILES string of the compound is OCc1csc(n1)-c2ccccc2 .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 191.25 .

Mechanism of Action

Thiazoles are found in many potent biologically active compounds. They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-phenyl-1,2-thiazol-4-yl)methanol involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form 3-phenyl-1,2-thiazol-4-ylhydrazine. This intermediate is then reacted with formaldehyde to yield the final product, (3-phenyl-1,2-thiazol-4-yl)methanol.", "Starting Materials": [ "2-bromoacetophenone", "thiosemicarbazide", "formaldehyde" ], "Reaction": [ "Step 1: 2-bromoacetophenone is reacted with thiosemicarbazide in ethanol to form 3-phenyl-1,2-thiazol-4-ylhydrazine.", "Step 2: 3-phenyl-1,2-thiazol-4-ylhydrazine is then reacted with formaldehyde in ethanol under reflux to yield (3-phenyl-1,2-thiazol-4-yl)methanol.", "Overall reaction: 2-bromoacetophenone + thiosemicarbazide + formaldehyde → (3-phenyl-1,2-thiazol-4-yl)methanol" ] }

CAS RN

1823356-24-6

Product Name

(3-phenyl-1,2-thiazol-4-yl)methanol

Molecular Formula

C10H9NOS

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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